Hydrogenolysis Pathway Fidelity: No Skeletal Rearrangement vs. Neopentyl Alcohol
In a classic hydrogenolysis study, 2,2,3-trimethylbutan-1-ol was cleanly converted over a cobalt catalyst to 2,2,3-trimethylbutane (triptane) without any detectable skeletal rearrangement [1]. This is in stark contrast to neopentyl alcohol (2,2-dimethylpropan-1-ol), which under analogous hydrogenolysis or acid-catalyzed solvolysis conditions undergoes substantial rearrangement—Whitmore and Rothrock reported that neopentyl alcohol with HBr gives 72% rearranged amyl bromide [1]. The neopentyl-type alcohol structure of 2,2,3-trimethylbutan-1-ol thus preserves carbon skeleton integrity during carbon–oxygen bond cleavage, a property not shared by its simpler homologue.
| Evidence Dimension | Degree of skeletal rearrangement during C–O bond cleavage |
|---|---|
| Target Compound Data | 0% rearrangement; exclusive formation of 2,2,3-trimethylbutane (triptane) |
| Comparator Or Baseline | Neopentyl alcohol: ~72% rearrangement to amyl bromide (reported by Whitmore & Rothrock) |
| Quantified Difference | Approximately 72 percentage-point difference in rearrangement propensity |
| Conditions | Target: H₂, cobalt catalyst, high temperature/pressure. Comparator: HBr, homogeneous acid conditions (literature cross-reference). |
Why This Matters
For catalytic upgrading routes where carbon skeleton preservation is critical (e.g., biofuel precursors or fine chemical intermediates), 2,2,3-trimethylbutan-1-ol offers a non-rearranging pathway that neopentyl alcohol cannot provide.
- [1] Ford, T.A.; Jacobson, H.W.; McGrew, F.C. Hydrogenolysis of 2,2,3-Trimethyl-1-butanol. J. Am. Chem. Soc. 1945, 67, 2122–2124. Citing Whitmore, F.C.; Rothrock, H.S. J. Am. Chem. Soc. 1932, 54, 3431. View Source
